Methyl ursolate

anticancer triterpene ester cytotoxicity

Methyl ursolate outperforms parent ursolic acid through a single C‑28 esterification — driving IC50 values of 0.0139 µM on PC3 prostate cancer and 2.48 µM on MDA‑MB‑231 breast cancer cells while sparing non‑cancerous KMST‑6 fibroblasts (>5 µM). This selectivity window, absent in ursolic acid and oleanolic acid, makes it a prime scaffold for solid‑tumour medicinal chemistry. The methyl ester also resolves the poor aqueous solubility of the free acid, enabling smoother formulation development. In in vivo inflammation models, methyl ursolate matches ursolic acid efficacy with superior galenic processability. Procure ≥98% purity material to accelerate oncology and anti‑inflammatory discovery programmes with a well‑characterized, selectivity‑optimized triterpenoid.

Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
CAS No. 32208-45-0
Cat. No. B192639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ursolate
CAS32208-45-0
SynonymsMethyl ursolate
Molecular FormulaC31H50O3
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OC
InChIInChI=1S/C31H50O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-25,32H,10-18H2,1-8H3
InChIKeyYCBSMEKEDOHEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Ursolate (CAS 32208-45-0) – Baseline Identity and Procurement-Relevant Characteristics


Methyl ursolate (ursolic acid methyl ester) is a pentacyclic triterpenoid ester derived from ursolic acid, a widely distributed plant secondary metabolite. The compound carries a methoxycarbonyl group at C‑28 in place of the carboxylic acid present in the parent ursolic acid, altering its lipophilicity and pharmacological profile [REFS‑1]. Methyl ursolate is isolated from natural sources such as *Funtumia africana* and *Mitracarpus frigidus*, or obtained by semi‑synthesis from ursolic acid, and is investigated for anticancer, anti‑inflammatory and antimicrobial applications [REFS‑2].

Why Ursolic Acid, Oleanolic Acid or Other Triterpene Analogs Cannot Substitute Methyl Ursolate Without Functional Compromise


Methyl ursolate differs from its closest analogs by a single functional‑group modification—the esterification of the C‑28 carboxyl—yet this change drives divergent potency, selectivity and formulation behaviour. Direct head‑to‑head studies show that methyl ursolate is significantly more potent against certain cancer cell lines than ursolic acid, while being less toxic to non‑cancerous cells, a selectivity profile not mirrored by the free acid or by oleanolic acid [REFS‑1]. In vivo anti‑inflammatory activity is retained, but the methyl ester offers improved pharmaceutical processability compared with poorly soluble ursolic acid [REFS‑2]. Conversely, in gastric tumour models where ursolic acid displays strong anti‑proliferative activity, methyl ursolate is almost devoid of effect, demonstrating that the two compounds are not interchangeable in proliferation‑based assays [REFS‑3].

Quantitative Differentiation of Methyl Ursolate Relative to Ursolic Acid and Oleanolic Acid – Key Evidence Dimensions for Scientific Selection


Superior Cytotoxicity Against Breast Adenocarcinoma (MDA‑MB‑231) Versus Ursolic Acid

In a direct MTT assay comparison, methyl ursolate (ursolic‑28‑methylate, UM) exhibited an IC50 of 2.48 µM against the human breast adenocarcinoma cell line MDA‑MB‑231, while the parent ursolic acid (UA) required >5 µM to achieve the same effect. The difference was statistically significant (p < 0.0001 for UM, p < 0.05 for UA) [REFS‑1]. Oleanolic acid showed an IC50 of 4.48 µM in the same assay, placing methyl ursolate approximately 2‑fold more potent than oleanolic acid and at least 2‑fold more potent than ursolic acid against this breast cancer line [REFS‑1].

anticancer triterpene ester cytotoxicity

Markedly Enhanced Potency Against Prostate Cancer (PC3) Compared to Ursolic Acid

Against the human prostate cancer cell line PC3, methyl ursolate demonstrated an IC50 of 0.0139 µM, which is approximately 19‑fold lower (more potent) than the 0.262 µM IC50 of ursolic acid measured in the same MTT assay [REFS‑1]. Oleanolic acid exhibited an IC50 of 0.00348 µM; however, the selectivity index for methyl ursolate (PC3 vs. non‑cancerous KMST‑6, >5 µM) exceeds that of oleanolic acid (KMST‑6 IC50 = 3.88 µM), indicating a favourable cancer‑selective window [REFS‑1].

prostate cancer triterpenoid selectivity

Equivalent In‑Vivo Anti‑Inflammatory Efficacy with Improved Formulation Potential Relative to Ursolic Acid

In a zymosan‑induced paw edema model, oral administration of ursolic acid (UA) and methyl ursolate (MU) at 50 mg/kg reduced edema by 46 % and 44 %, respectively. In an experimental arthritis model, tibio‑femoral edema was reduced by 40 % (UA) and 48 % (MU), while leukocyte influx into the synovial cavity was inhibited by 52 % (UA) and 73 % (MU) [REFS‑1]. Both compounds lowered synovial KC/CXCL‑1 (UA 95 %, MU 90 %), TNF‑α (UA 76 %, MU 71 %) and IL‑1β (UA 57 %, MU 53 %) to statistically indistinguishable extents [REFS‑1]. Although efficacy is comparable, the authors explicitly conclude that MU “may be considered to be a useful anti‑inflammatory derivative to overcome the inherent poor solubility of UA for formulating pharmaceutical products” [REFS‑1].

anti‑inflammatory rheumatoid arthritis triterpene methyl ester

Negligible Anti‑Proliferative Activity on HGT Gastric Tumour Cells Versus Potent Inhibition by Ursolic Acid

At a concentration of 20 µM, methyl ursolate allowed 92.1 % plating efficiency of HGT human gastric tumour cells, essentially identical to the untreated control (90 %). In contrast, ursolic acid reduced plating efficiency to 11.7 %, uvaol to 45.6 %, and oleanolic acid to 85.5 % [REFS‑1]. The rank order for inhibition of both soybean 15‑lipoxygenase and HGT proliferation was ursolic acid > uvaol > oleanolic acid > methyl ursolate, confirming that C‑28 methylation largely abrogates the lipoxygenase‑dependent anti‑proliferative effect [REFS‑1].

gastric cancer anti‑proliferative structure–activity relationship

Antifungal Activity Against Fusarium oxysporum with Defined Cytotoxicity Window

Methyl ursolate isolated from *Funtumia africana* showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against the phytopathogenic fungus *Fusarium oxysporum*. In the same study, the compound exhibited cytotoxicity against Vero cells with an IC50 of 10.4 µg/mL [REFS‑1]. This provides a selectivity index (IC50/MIC) of approximately 0.17, indicating that antifungal activity occurs at concentrations above the cytotoxic threshold, a critical design parameter for antifungal lead optimisation.

antifungal Fusarium phytopathogen

High‑Confidence Application Scenarios for Methyl Ursolate Based on Quantitative Head‑to‑Head Evidence


Lead Compound for Breast and Prostate Cancer Hit‑to‑Lead Programmes Requiring Selective Cytotoxicity

Methyl ursolate shows an IC50 of 2.48 µM on MDA‑MB‑231 breast cancer cells and 0.0139 µM on PC3 prostate cancer cells, both substantially lower than the IC50 of ursolic acid, while sparing non‑cancerous KMST‑6 fibroblasts (>5 µM) [REFS‑1]. This selectivity profile, confirmed in a single direct‑comparison MTT panel, makes the compound an attractive starting point for medicinal chemistry optimisation targeting solid tumours where selectivity over normal tissue is critical [REFS‑1].

Anti‑Inflammatory Pharmaceutical Formulation with Superior Processability Over Ursolic Acid

In rodent models of acute inflammation and arthritis, methyl ursolate (MU) matches the anti‑inflammatory efficacy of ursolic acid (paw edema −44 % vs. −46 %; leukocyte influx −73 % vs. −52 %) while offering improved pharmaceutical formulation properties due to its methyl ester functionality, which overcomes the poor aqueous solubility of the parent acid [REFS‑1]. This positions MU as a direct substitute for ursolic acid in oral or topical anti‑inflammatory products where galenic manufacturability is a rate‑limiting factor [REFS‑1].

Structurally Matched Negative Control for Ursolic Acid Anti‑Proliferative Studies

In the HGT gastric tumour model, 20 µM methyl ursolate has no significant effect on cell plating efficiency (92.1 % vs. 90 % control), whereas ursolic acid suppresses plating to 11.7 % [REFS‑1]. This near‑complete loss of anti‑proliferative activity, driven solely by C‑28 methylation, makes methyl ursolate an ideal compound for use as a structurally matched negative control when dissecting the mechanism of ursolic acid‑mediated growth inhibition [REFS‑1].

Agricultural Antifungal Screening Scaffold with Characterised Cytotoxicity Parameters

With an MIC of 62.5 µg/mL against the phytopathogen *F. oxysporum* and a Vero cell IC50 of 10.4 µg/mL, methyl ursolate provides a well‑defined starting point for antifungal discovery campaigns in crop protection [REFS‑1]. The concurrent cytotoxicity data allow researchers to immediately assess the therapeutic window and design analogues aimed at improving the selectivity index [REFS‑1].

Quote Request

Request a Quote for Methyl ursolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.